

9-(2-Bromoethyl)-9h-purin-6-amine chemical properties and structure

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Compound of Interest

Compound Name: 9-(2-Bromoethyl)-9h-purin-6-amine

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An In-depth Technical Guide to **9-(2-Bromoethyl)-9h-purin-6-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Bromoethyl)-9h-purin-6-amine, also known as 9-(2-bromoethyl)adenine, is a purine derivative that serves as a valuable research chemical and a versatile building block in medicinal chemistry.^{[1][2]} Its structure, featuring an adenine core functionalized with a reactive bromoethyl group at the N9 position, makes it a key intermediate for the synthesis of a wide range of biologically active molecules.^[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in the field of drug discovery and development.

Chemical Identity and Structure

The fundamental identity of **9-(2-Bromoethyl)-9h-purin-6-amine** is established by its unique molecular structure, which consists of a purine ring system with an amine group at the C6 position and a 2-bromoethyl substituent at the N9 position.^[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value	Reference
IUPAC Name	9-(2-bromoethyl)purin-6-amine	[1]
CAS Number	68217-74-3	[1]
Molecular Formula	C ₇ H ₈ BrN ₅	[1]
Canonical SMILES	C1=NC(=C2C(=N1)N(C=N2)CBr)N	[1]
InChI	InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)	[1]
InChI Key	XWQMXSNGFXQZDR-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **9-(2-Bromoethyl)-9h-purin-6-amine** are crucial for its handling, reactivity, and biological interactions. The data presented below are computationally derived, as extensive experimental data is not widely published.

Property	Value	Reference
Molecular Weight	242.08 g/mol	[1]
Topological Polar Surface Area	69.6 Å ²	[3] [4]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	2	[3]

Synthesis and Purification

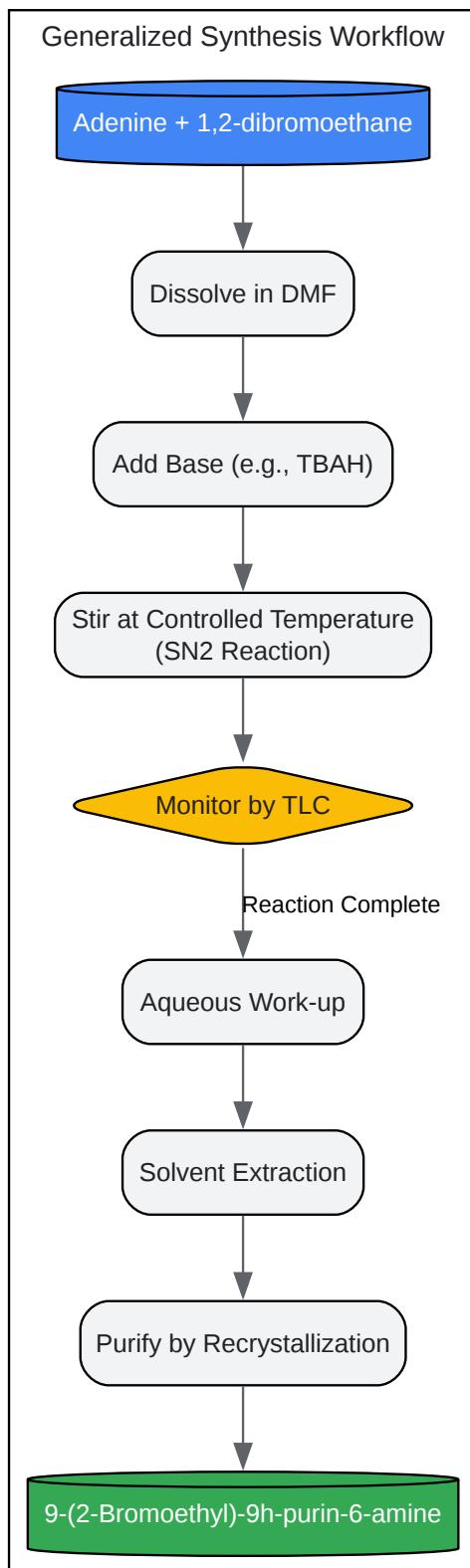
The synthesis of **9-(2-Bromoethyl)-9h-purin-6-amine** typically involves the regioselective alkylation of the purine ring system.[\[1\]](#)

Synthesis Protocol: N9-Alkylation of Adenine

The primary synthetic route targets the N9 position of adenine, which acts as a nucleophile.[\[1\]](#) The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[\[1\]](#)

General Experimental Protocol:

- **Dissolution:** Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- **Deprotonation:** A base is added to the solution to deprotonate the purine ring, generating an anionic species. Tetrabutylammonium hydroxide has been noted as an effective base for achieving regioselective N9 alkylation.[\[1\]](#)
- **Alkylation:** An alkylating agent, such as 1,2-dibromoethane, is added to the reaction mixture. The reaction typically proceeds via an S_N2 mechanism, where the purine nitrogen attacks the electrophilic carbon of the alkylating agent.[\[1\]](#)
- **Work-up:** Upon completion, the reaction is quenched, and the crude product is isolated.
- **Purification:** The crude product is purified to yield the final compound.



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Caption: Generalized workflow for the synthesis of **9-(2-Bromoethyl)-9h-purin-6-amine**.

Purification Protocol

Due to the polar nature of the purine ring, purification is most effectively achieved through recrystallization.[\[1\]](#)

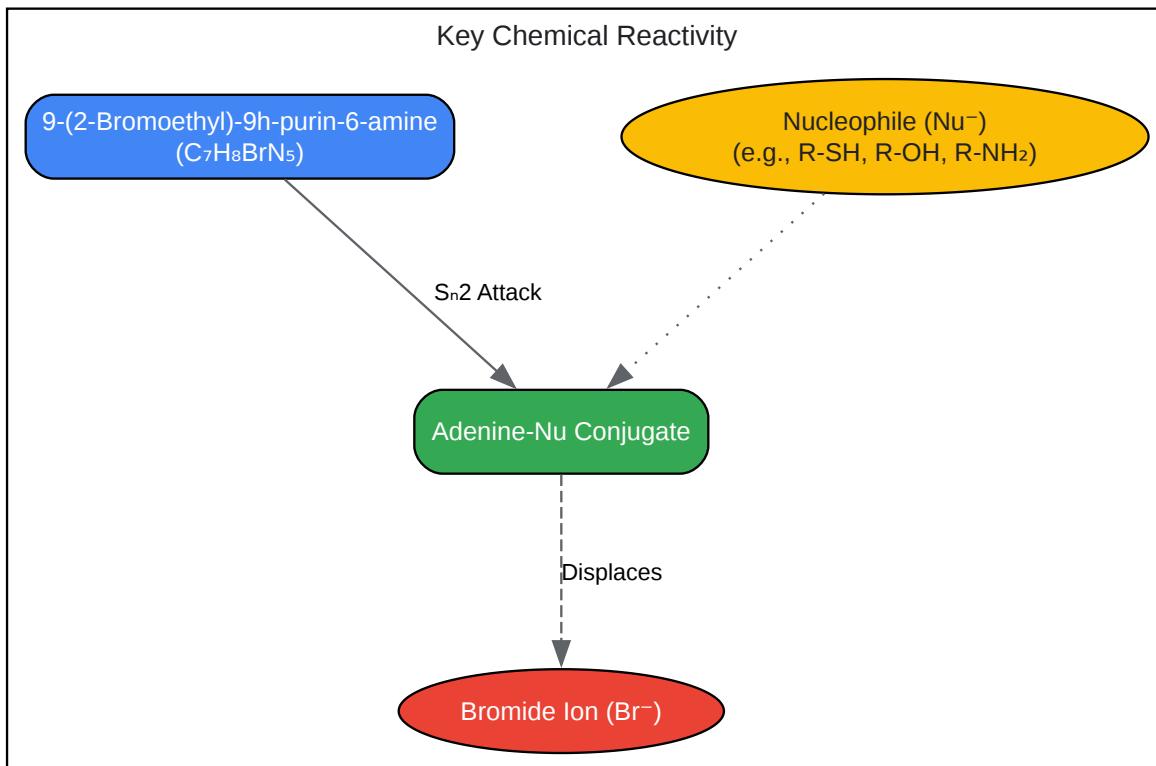
General Recrystallization Protocol:

- The crude product is dissolved in a minimum amount of a hot solvent system, typically a polar protic solvent like an alcohol-water mixture.[\[1\]](#)
- The solution is allowed to cool slowly, promoting the formation of crystals.
- The purified crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.

Chemical Reactivity

The chemical reactivity of **9-(2-Bromoethyl)-9h-purin-6-amine** is dominated by the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[\[1\]](#)

This reactivity allows the compound to serve as an excellent substrate for introducing the adenine moiety into other molecules through nucleophilic substitution reactions. This is a cornerstone of its utility in constructing more complex molecules for drug discovery.[\[1\]](#)



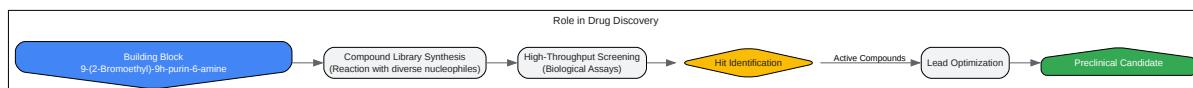
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Caption: Nucleophilic substitution at the bromoethyl group.

Applications in Research and Drug Development

9-(2-Bromoethyl)-9h-purin-6-amine is not typically an end-product but rather a critical intermediate. Its primary application lies in its use as a building block for synthesizing purine-based analogs for antiviral and anticancer research.^[5] The ability to conjugate the adenine structure to various other molecules allows for the creation of compound libraries for high-throughput screening.

The general strategy involves reacting this compound with a diverse set of nucleophiles to generate a library of novel purine derivatives. These derivatives can then be tested for biological activity against various targets, such as enzymes or receptors implicated in disease.



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Caption: Role as a building block in a typical drug discovery workflow.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

- ¹H NMR: The spectrum would show characteristic signals for the purine ring protons, the amine protons (which may be broad and exchangeable with D₂O), and two triplets in the aliphatic region corresponding to the diastereotopic protons of the -CH₂-CH₂-Br group.[6]
- ¹³C NMR: Signals corresponding to the carbons of the purine ring and two distinct signals for the ethyl group carbons would be expected.
- IR Spectroscopy: The spectrum should display N-H stretching vibrations for the primary amine (typically two bands) in the range of 3300-3500 cm⁻¹. C-N and C=N stretching vibrations from the purine ring would also be present.[6]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] Alpha-cleavage next to the purine ring is a likely fragmentation pathway.[6]

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, **9-(2-Bromoethyl)-9h-purin-6-amine** should be handled with care in a laboratory setting.

- **Handling:** Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]
- **Storage:** Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at 2-8°C.[5][12]
- **Hazards:** May cause skin, eye, and respiratory irritation.[9][10]
- **First Aid:** In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]
- **Disposal:** Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

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